tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

Catalog No.
S14140619
CAS No.
M.F
C16H22BrNO4
M. Wt
372.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-o...

Product Name

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

IUPAC Name

tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

OXBOONQWFXEVFV-ZDUSSCGKSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. Its molecular formula is C16H22BrNO4, and it has a molecular weight of 372.25 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique functional groups that can participate in various

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, allowing for further functionalization.
  • Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide, which can be useful in synthetic pathways.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is linked to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor. By binding to the active sites of enzymes, this compound may block substrate access, influencing various biochemical pathways. The specific biological effects depend on the context of its use, including potential applications in pharmacology and biochemistry.

The synthesis of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate typically involves several key steps:

  • Formation of the tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an appropriate amine in the presence of a base.
  • Introduction of the benzyloxy group: A hydroxyl group is protected using benzyl chloride and a base to introduce the benzyloxy functionality.
  • Coupling Reactions: Intermediate compounds are coupled to form the final product through various coupling strategies.

These methods highlight the versatility of this compound in organic synthesis.

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may contribute to developing new pharmaceuticals, particularly those targeting specific enzymes or biological pathways.
  • Research Tool: This compound can be utilized in biochemical research to study enzyme mechanisms or metabolic pathways.

Studies on the interactions of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate with biological targets are essential for understanding its potential therapeutic applications. Research may focus on:

  • Enzyme Inhibition: Investigating how this compound inhibits specific enzymes by binding to their active sites.
  • Binding Affinity: Assessing the strength and specificity of its interactions with various biological molecules.

These studies provide insights into how this compound could be developed into a useful pharmaceutical agent.

Several compounds share structural similarities with tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate:

Compound NameMolecular FormulaKey Features
tert-butyl N-(benzyloxy)carbamateC14H19NO3Lacks bromine; simpler structure
tert-butyl N-(4-bromobutan-2-yl)carbamateC15H20BrNO3Contains bromine but lacks benzyloxy group
tert-butyl N-(1-benzyl-2-oxoethyl)carbamateC14H19NO3Similar functional groups but different backbone

Uniqueness

The uniqueness of tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group enhances stability and potential interactions with biological targets. This makes it a valuable compound for both synthetic and medicinal chemistry applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

371.07322 g/mol

Monoisotopic Mass

371.07322 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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